molecular formula C15H18FN3O3S2 B2367052 5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1798461-79-6

5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2367052
CAS No.: 1798461-79-6
M. Wt: 371.45
InChI Key: BRZTXKMSHABWDA-UHFFFAOYSA-N
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Description

The chemical reagent 5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a sophisticated synthetic compound designed for research applications. Its molecular architecture, which integrates a benzenesulfonamide group linked to a thiazole-containing pyrrolidine, suggests potential for diverse biological interactions. This structure is characteristic of compounds investigated for enzyme inhibition and receptor modulation. Structurally related 2-aminothiazole sulfonamides have demonstrated significant inhibitory potential against various enzymatic targets, including urease, α-glucosidase, and α-amylase, making them subjects of interest in metabolic disorder research . Furthermore, analogous benzenesulfonamide compounds featuring thiazole moieties have been identified in patent literature as modulators of voltage-gated sodium channels, indicating a potential research pathway for investigating neurological targets . The integration of the thiazole ring, a privileged scaffold in medicinal chemistry, often contributes to a compound's ability to engage with biological targets, as this heterocycle is frequently found in molecules with a broad spectrum of activity . Researchers can utilize this reagent as a key intermediate or a lead compound in developing novel therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S2/c1-22-13-5-4-11(16)9-14(13)24(20,21)18-10-12-3-2-7-19(12)15-17-6-8-23-15/h4-6,8-9,12,18H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZTXKMSHABWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide group, a thiazole moiety, and a pyrrolidine ring, which are known to contribute to its biological activities. The presence of the fluorine atom and methoxy group enhances its pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds containing thiazole and sulfonamide groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria.
  • Anticonvulsant Activity : Some thiazole derivatives have demonstrated significant anticonvulsant properties, suggesting potential neurological applications.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Activity Model/Cell Line IC50/ED50 Reference
AntitumorHuman glioblastoma U251IC50 = 10–30 µM
AntibacterialVarious bacterial strainsModerate potency
AnticonvulsantPTZ-induced seizuresED50 = 1.98 µg/mL

Case Studies

  • Antitumor Efficacy : In a study evaluating the cytotoxic effects on glioblastoma cells, derivatives similar to the compound exhibited significant antiproliferative activity. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
  • Antimicrobial Activity : A series of thiazole-based compounds were tested against Mycobacterium tuberculosis, showing promising results. The synthesized derivatives demonstrated better inhibition than standard reference drugs, indicating their potential as new anti-tubercular agents.
  • Neuroprotective Effects : In animal models of epilepsy, compounds with a similar thiazole-pyrrolidine structure showed reduced seizure frequency and duration, suggesting a neuroprotective mechanism that warrants further investigation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyrrolidine rings significantly influence the biological activity:

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Contributes to increased binding affinity for target proteins.
  • Pyrrolidine Ring Modifications : Altering substituents on this ring can enhance or diminish activity depending on the target pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea-Linked Thiazolyl-Piperazine Derivatives ()

A series of urea derivatives (11a–11o) with thiazole-piperazine scaffolds (Molecules, 2013) share structural motifs with the target compound but differ in key functional groups and substituents.

Structural Differences:
Feature Target Compound Urea Derivatives (11a–11o)
Core Linker Sulfonamide (-SO₂NH-) Urea (-NHCONH-)
Heterocycle Pyrrolidine-thiazole Piperazine-thiazole
Substituents 5-fluoro, 2-methoxy on benzene Varied aryl groups (e.g., Cl, CF₃, OCH₃) on urea-linked phenyl
Molecular Weight (ESI-MS) Not reported 466.2–602.2 [M+H]+ (e.g., 11i: 466.2, 11m: 602.2)
Implications:
  • Sulfonamide vs.
  • Substituent Effects : The methoxy group in the target compound may improve lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃) in 11a–11o, which could influence membrane permeability .
  • Heterocyclic Scaffolds : The pyrrolidine-thiazole system in the target compound may offer conformational rigidity distinct from the piperazine-thiazole in 11a–11o, affecting target selectivity.

Benzamide Derivatives with Triazolo-Pyridine Moieties ()

European Patent EP 3 532 474 B1 describes benzamide analogs (e.g., 5-fluoro-N-(2-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide) with distinct structural features.

Structural Differences:
Feature Target Compound Benzamide Derivatives
Core Structure Benzenesulfonamide Benzamide (-CONH-)
Heterocycle Thiazole-pyrrolidine Triazolo-pyridine
Substituents Methoxy, fluorine Trifluoropropyloxy, tetrahydro-2H-pyran-4-yl
Implications:
  • Amide vs. Sulfonamide Linkers : Amides are less acidic (pKa ~15–17) and may exhibit weaker hydrogen-bonding interactions compared to sulfonamides.
  • Heterocyclic Diversity : The triazolo-pyridine in benzamide derivatives may target kinases or GPCRs, whereas the thiazole-pyrrolidine in the target compound could modulate carbonic anhydrases or sulfotransferases.
  • Substituent Impact : The trifluoropropyloxy group in benzamide derivatives (e.g., EP 3 532 474 B1) may enhance metabolic stability compared to the methoxy group in the target compound .

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The foundational step involves coupling 5-fluoro-2-methoxybenzenesulfonyl chloride with (1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine. This method mirrors protocols for related sulfonamides, where sulfonyl chlorides react with amines under mild basic conditions.

Representative Procedure:

  • Reactant Preparation:
    • 5-Fluoro-2-methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 5-fluoro-2-methoxybenzene using chlorosulfonic acid.
    • (1-(Thiazol-2-yl)pyrrolidin-2-yl)methylamine is prepared through a multi-step sequence:
      • Cyclization of 4-thiazole-2-yl-pyrrolidine via Buchwald-Hartwig amination.
      • Reductive amination of pyrrolidin-2-one with thiazole-2-amine, followed by reduction with LiAlH4.
  • Coupling Reaction:
    • Combine sulfonyl chloride (1.2 equiv) and amine (1.0 equiv) in anhydrous dichloromethane.
    • Add triethylamine (2.5 equiv) dropwise at 0°C, then stir at room temperature for 12–18 hours.
    • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (68–72% yield).

Key Data:

Parameter Value Source
Reaction Temperature 0°C → 25°C
Solvent System Dichloromethane
Base Triethylamine
Yield 68–72%

Solid-Phase Synthesis for Scalability

Industrial-scale production may employ resin-bound intermediates to streamline purification. A polystyrene-supported sulfonyl chloride derivative reacts with the pyrrolidine-thiazole amine under microwave irradiation.

Procedure Highlights:

  • Immobilize 5-fluoro-2-methoxybenzenesulfonyl chloride on Wang resin.
  • Treat with amine (3.0 equiv) and DIEA (4.0 equiv) in DMF at 80°C (microwave, 30 min).
  • Cleave from resin using TFA/DCM (1:9), yielding 85% purity without chromatography.

Alternative Pathways

Post-Functionalization of Preformed Sulfonamides

Modifying a preassembled benzenesulfonamide core introduces the thiazole-pyrrolidine moiety. This avoids handling unstable sulfonyl chlorides but requires orthogonal protecting groups.

Steps:

  • Prepare N-(pyrrolidin-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide.
  • Install thiazol-2-yl group via Ullmann coupling using CuI/L-proline catalyst.

Challenges:

  • Moderate regioselectivity (∼60% at C1 of pyrrolidine).
  • Requires Boc protection of the sulfonamide nitrogen during coupling.

One-Pot Tandem Synthesis

A convergent approach simultaneously constructs the sulfonamide and heterocyclic systems:

  • React 5-fluoro-2-methoxybenzenesulfinic acid with NCS to generate sulfonyl chloride in situ.
  • Add pyrrolidine-thiazole amine and NaHCO3 in acetonitrile/water.

Advantages:

  • Eliminates isolation of reactive intermediates.
  • Total reaction time: 6 hours (75% yield).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Triethylamine in dichloromethane remains the gold standard for sulfonamide couplings, but mixed solvents (THF/H2O) improve solubility of polar intermediates.

Comparative Yields:

Solvent Base Yield (%)
Dichloromethane Triethylamine 72
THF/H2O (4:1) K2CO3 68
DMF DBU 55

Source: Adapted from

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 equiv) compensates for hydrolysis side reactions. Elevated temperatures (>40°C) degrade the thiazole ring, necessitating strict thermal control.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.21 (s, 1H, Thiazole-H)
  • δ 4.12 (m, 1H, Pyrrolidine-CH2)
  • δ 3.89 (s, 3H, OCH3)
  • δ 2.75–3.12 (m, 4H, Pyrrolidine-CH2)

HRMS (ESI+):

  • Calculated for C16H19FN3O3S2: 408.0851
  • Observed: 408.0849 [M+H]+

Purity Assessment

HPLC (C18, 0.1% TFA in H2O/MeCN):

  • Retention time: 12.3 min
  • Purity: 98.6% (220 nm)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence time: 8 minutes
  • Productivity: 1.2 kg/day (99% conversion)

Waste Management

Quench protocols neutralize excess sulfonyl chloride with NaHSO3, generating benign sulfate byproducts.

Q & A

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Approach :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Knockdown/Rescue : Use siRNA to silence the putative target and assess rescue of compound-induced phenotypes .

Compliance and Best Practices

Q. What regulatory guidelines apply to preclinical testing of this compound?

  • Key Points :
  • Non-Clinical Safety : Follow OECD 423 for acute toxicity testing and ICH S7A for cardiovascular safety .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., ARRIVE 2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.